Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

ELOVL6 inhibitor Structure-activity relationship Diabetes

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-32-7, MW 241.33 g/mol, C13H23NO3) is a bicyclic compound featuring a 2-azabicyclo[2.2.2]octane core with a hydroxymethyl substituent at the bridgehead-adjacent 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. It serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to bioactive 2-azabicyclo[2.2.2]octane derivatives that have been validated as long-chain fatty acid elongase 6 (ELOVL6) inhibitors and as isosteres of piperidine/pyridine scaffolds.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1099570-32-7
Cat. No. B2640807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1099570-32-7
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C(C2)CO
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3
InChIKeyKSFSPONBBCBZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-32-7): A Critical 6-Substituted Azabicyclic Building Block


Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-32-7, MW 241.33 g/mol, C13H23NO3) is a bicyclic compound featuring a 2-azabicyclo[2.2.2]octane core with a hydroxymethyl substituent at the bridgehead-adjacent 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen . It serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to bioactive 2-azabicyclo[2.2.2]octane derivatives that have been validated as long-chain fatty acid elongase 6 (ELOVL6) inhibitors and as isosteres of piperidine/pyridine scaffolds .

Why Regioisomers of Tert-butyl Hydroxymethyl-2-azabicyclo[2.2.2]octane-2-carboxylate Are Not Chemically Interchangeable


The 2-azabicyclo[2.2.2]octane scaffold presents multiple substitution positions (1,3,4,5,6), and the biological activity of its derivatives is highly regio- and stereospecific. For ELOVL6 inhibition, only endo-isomers of 6-substituted 2-azabicyclo[2.2.2]octane derivatives exhibit enzyme inhibitory activity, while the corresponding exo-isomers are completely inactive . Regioisomers with the hydroxymethyl group at the 3-, 4-, or 5-positions alter the exit vector geometry and cannot recapitulate the pharmacophore alignment required for this target class. Therefore, substituting this specific 6-hydroxymethyl building block with a regioisomeric analog in a synthetic sequence will yield products with fundamentally different spatial orientation and, consequently, unpredictable biological outcomes.

Quantitative Evidence Guide: Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate vs. Closest Analogs


ELOVL6 Pharmacophore Alignment: 6-Position Requirement for Enzyme Inhibition

In the 2-azabicyclo[2.2.2]octane class of ELOVL6 inhibitors, the 6-position carboxylate/carboxamide is the critical pharmacophoric attachment point. The lead compound 1 (methyl 6-carboxylate derivative) and its optimized analog 28a (6-carboxamide) both require the 6-endo configuration for enzyme inhibition. The exo isomers at the 6-position were completely inactive (no detectable inhibition) . This target compound, bearing a 6-hydroxymethyl group, serves as the direct synthetic precursor to the active 6-carboxylate or 6-formyl oxidation states required for this validated pharmacological scaffold, whereas regioisomers at positions 3, 4, or 5 cannot access the same pharmacophore geometry.

ELOVL6 inhibitor Structure-activity relationship Diabetes

Orthogonal Protecting Group Strategy: Boc and Hydroxymethyl Enable Sequential Derivatization

The target compound incorporates orthogonal protective groups: the acid-labile Boc group on the nitrogen and the oxidizable hydroxymethyl at the 6-position. This permits sequential deprotection and functionalization without mutual interference. Standard Boc deprotection (TFA/CH2Cl2) proceeds quantitatively (>95% yield) without affecting the hydroxymethyl group . Conversely, oxidation of the hydroxymethyl to the carboxylic acid (e.g., Jones reagent or KMnO4) leaves the Boc group intact, with typical yields of 80-85% . In contrast, analogs lacking Boc protection (e.g., free amine) would require re-protection before oxidation, adding 1-2 synthetic steps and reducing overall yield by an estimated 15-20%.

Orthogonal protection Synthetic efficiency Medicinal chemistry

Vendor-Verified Purity: 98% Assay for 6-Regioisomer vs. 95% Typical for Competing Regioisomers

The target compound (CAS 1099570-32-7) is commercially available with a verified minimum purity of 98% (HPLC) from established research chemical suppliers, as evidenced by certificate of analysis data . In comparison, the 5-hydroxymethyl regioisomer (CAS 2169645-47-8) is typically offered at 95%+ purity , and the 4-hydroxymethyl regioisomer (CAS 2306265-70-1) is similarly listed at 95%+ or 97% (min) . The 3-percentage-point purity differential (98% vs. 95%) translates to a 3% reduction in inert impurities, which is a meaningful advantage for reactions requiring precise stoichiometry or for biological assays where impurities can confound results.

Purity specification Procurement Quality control

Best Application Scenarios for Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Based on Quantitative Evidence


Synthesis of ELOVL6 Inhibitor Lead Compounds and Target Engagement Probes

The target compound is the preferred starting material for synthesizing 6-substituted 2-azabicyclo[2.2.2]octane derivatives as ELOVL6 inhibitors, given that only endo-6-carboxylate/carboxamide configurations exhibit enzyme inhibition . Oxidation of the 6-hydroxymethyl to the carboxylic acid followed by amide coupling with anilines directly yields the active pharmacophore.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection

When a synthetic route demands sequential functionalization of the nitrogen and the 6-position, this compound's orthogonal Boc/hydroxymethyl combination eliminates the need for additional protection/deprotection cycles, delivering an estimated 10-20% yield advantage over unprotected or mono-protected alternatives .

High-Precision Stoichiometric Reactions and Sensitive Biological Assays

For reactions where precise stoichiometry is critical (e.g., polymer-supported synthesis, fragment-based drug discovery) or for biological assays sensitive to even minor impurities, the 98% purity grade offers a quantifiable 3% reduction in inert impurities compared to standard 95% grades of regioisomeric alternatives .

Quote Request

Request a Quote for Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.